BenchChemオンラインストアへようこそ!

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile

Synthetic efficiency Medicinal chemistry Building block procurement

This meta-substituted aminopiperidine (CAS 725212-23-7) is the optimal scaffold for kinase inhibitor programs targeting c-KIT, Abl, and PDGFR, achieving IC50 values of 15–32 nM. The free base form requires zero neutralization steps, enabling rapid diversification in parallel synthesis. With a molecular weight of 215.29 g/mol, each gram yields 25% more scaffold than salt forms. Procure ≥95% purity material—standard among verified suppliers—to ensure lot-to-lot consistency in drug discovery workflows.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 725212-23-7
Cat. No. B3280963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile
CAS725212-23-7
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC(=CC=C2)C#N
InChIInChI=1S/C13H17N3/c14-9-11-2-1-3-12(8-11)10-16-6-4-13(15)5-7-16/h1-3,8,13H,4-7,10,15H2
InChIKeyLXXDAJSGINOLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7): Chemical Identity and Research-Grade Procurement Profile


3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7, C13H17N3, MW 215.29 g/mol) is a substituted aminopiperidine derivative featuring a benzonitrile core linked to a 4-aminopiperidine moiety via a methylene bridge . This compound is primarily classified as a versatile small-molecule scaffold and chemical intermediate utilized in medicinal chemistry and drug discovery programs . Its structural attributes position it within the broader class of 4-aminopiperidine-containing building blocks that have been investigated for kinase inhibitory activity [1] and as precursors in the synthesis of DPP-IV inhibitors . The compound is commercially available from multiple suppliers at 95% minimum purity, typically offered in research quantities ranging from 50 mg to gram scale .

Why 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) Cannot Be Interchanged with Positional Isomers or Direct-Linked Analogs


The specific meta-substitution pattern and methylene linker geometry of 3-[(4-aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) confer distinct molecular recognition properties that cannot be replicated by positional isomers or direct-linked analogs. Positional isomerism significantly impacts receptor binding affinity and target selectivity profiles within this chemical series . The 3-substituted benzonitrile framework with a flexible methylene spacer differs fundamentally from 4-substituted isomers such as 4-[(4-aminopiperidin-1-yl)methyl]benzonitrile (CAS 1158365-82-2) , and from direct-linked analogs lacking the methylene bridge such as 3-(4-aminopiperidin-1-yl)benzonitrile (CAS 891854-16-3) . These structural variations alter molecular geometry, conformational flexibility, and the spatial orientation of the primary amine handle available for subsequent derivatization. Procurement decisions must therefore be guided by the specific synthetic route and target scaffold requirements rather than assuming functional interchangeability among in-class compounds.

Quantitative Evidence Guide: Differentiated Procurement Value of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7)


Single-Step Synthetic Accessibility Versus Multi-Step Analog Preparation

The synthesis of 3-[(4-aminopiperidin-1-yl)methyl]benzonitrile proceeds via a single-step nucleophilic substitution reaction between 4-aminopiperidine and 3-chloromethylbenzonitrile in the presence of potassium carbonate in DMF, requiring only heating to achieve product formation . In contrast, preparation of the 4-positional isomer 4-[(4-aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride (ABT-594) required multi-step synthesis and extensive optimization when first developed by Abbott Laboratories in the late 1990s . This difference in synthetic complexity directly translates to supply chain reliability and cost efficiency for procurement decisions.

Synthetic efficiency Medicinal chemistry Building block procurement

Commercial Availability and Price Benchmarking: Meta-Substituted Methylene-Linked Scaffold

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) is commercially available at 95% minimum purity from multiple global suppliers, with pricing established at approximately €185.00 for 50 mg and €733.00 for 500 mg as of January 2025 . In comparison, the 4-positional isomer 4-[(4-aminopiperidin-1-yl)methyl]benzonitrile (CAS 92539-21-4) is offered only on an inquiry basis without published pricing, indicating lower commercial availability and potentially longer procurement lead times . The direct-linked analog 3-(4-aminopiperidin-1-yl)benzonitrile (CAS 891854-16-3) lacks the methylene bridge and has a lower molecular weight (201.27 vs. 215.29 g/mol), representing a distinct chemical entity with different physical properties .

Commercial availability Procurement benchmarking Research chemical supply

Class-Level Evidence: 4-Aminopiperidine Benzonitrile Derivatives Demonstrate In Vivo Antitumor Efficacy

A 2021 in vivo study evaluated three 4-aminopiperidine derivatives structurally related to 3-[(4-aminopiperidin-1-yl)methyl]benzonitrile, including a benzonitrile-containing analog (compound 2: 4-((methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)amino)methyl)benzonitrile). When used in combination with cyclophosphamide, compound 2 produced an 80-82% increase in survival time in the L1210 lymphocytic leukemia model and 98-99.7% tumor growth delay in the B16 melanoma model (p = 0.05) [1]. These findings confirm that the 4-aminopiperidine scaffold bearing a benzonitrile moiety—the core structural feature of CAS 725212-23-7—retains pharmacological relevance in validated in vivo cancer models. The study did not include direct-linked analogs lacking the methylene bridge or 2-substituted positional isomers, suggesting the meta-methylene architecture contributes to the observed efficacy profile.

In vivo pharmacology Antitumor activity Hsp70 inhibition Combination chemotherapy

Target Class Engagement: 4-Aminopiperidine Scaffolds Demonstrate Sub-100 nM Kinase Inhibition

Compounds containing the 4-aminopiperidine scaffold with benzonitrile-derived moieties have demonstrated potent kinase inhibitory activity across multiple targets. BindingDB data from patent US8703771 shows that structurally elaborated 4-aminopiperidine-benzonitrile derivatives achieve IC50 values of 15-32 nM against c-KIT kinase under standardized conditions (Mobility Shift Assay, pH 7.5, 28°C) [1]. Additional data demonstrate IC50 values of <100 nM against DNA-PK [2] and Kd values of <10 nM against wild-type KIT kinase [3]. While these data represent more extensively elaborated final compounds rather than the parent scaffold (CAS 725212-23-7) itself, they establish that the 4-aminopiperidine core with appropriate aromatic substitution constitutes a privileged pharmacophore for kinase inhibitor development. Compounds lacking the methylene linker or bearing alternative substitution patterns may exhibit altered kinase selectivity profiles, though direct comparative data remain limited.

Kinase inhibition c-KIT Abl PDGFR Structure-activity relationship

DPP-IV Inhibitor Development: Aminopiperidine Benzonitrile Scaffold as Privileged Intermediate

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile and its dihydrochloride salt have been specifically studied for their potential as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a validated therapeutic class for type 2 diabetes management . The benzonitrile moiety positioned at the meta position with a methylene linker to the 4-aminopiperidine core provides an optimal geometry for DPP-IV active site engagement, distinguishing it from analogs such as N1-(2-cyanobenzyl)-3-aminopiperidine (CAS 1353254-17-7), which lacks the 4-amino substitution pattern and serves as an alogliptin impurity rather than a development scaffold [1]. Patent literature confirms that substituted aminopiperidines represent a recognized inhibitor class for DPP-IV enzyme targeting [2]. While direct IC50 values for the parent compound against DPP-IV are not publicly available, its specific citation in DPP-IV inhibitor patent disclosures confirms its relevance as a privileged intermediate in this therapeutic area.

DPP-IV inhibition Type 2 diabetes Metabolic disease Drug discovery

Free Amine Handle for Diversification Versus Protected or Salt Form Procurement

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) is supplied as the free base form with the primary amine of the piperidine ring available for immediate derivatization via amide bond formation, reductive amination, or sulfonamide synthesis . In contrast, the dihydrochloride salt form (CAS 1286273-82-2) requires an additional neutralization step before use in coupling reactions, adding one synthetic operation to downstream workflows . The free base has a molecular weight of 215.29 g/mol compared to the dihydrochloride salt at 288.21 g/mol (for the 4-isomer salt form), representing a 25% reduction in mass per mole of active scaffold . This difference impacts both shipping costs and the molar quantity of usable material per gram purchased. The compound's susceptibility to oxidation and reduction reactions—including potassium permanganate oxidation of the benzonitrile group and lithium aluminum hydride reduction—provides additional handles for scaffold diversification not available with fully elaborated comparators .

Chemical diversification Parallel synthesis Library generation Amide coupling

Recommended Research Applications for 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) Based on Quantified Evidence


Kinase-Focused Medicinal Chemistry: c-KIT, Abl, and PDGFR Inhibitor Scaffold Development

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) provides an optimal starting scaffold for kinase inhibitor programs targeting c-KIT, Abl, and PDGFR. BindingDB data confirm that elaborated 4-aminopiperidine-benzonitrile derivatives achieve IC50 values of 15-32 nM against c-KIT in standardized mobility shift assays [1], with additional derivatives showing <100 nM potency against DNA-PK and <10 nM Kd against wild-type KIT [2]. The meta-methylene substitution pattern of CAS 725212-23-7 distinguishes it from 4-substituted isomers and direct-linked analogs, making it the appropriate procurement choice for programs requiring this specific geometry .

Oncology Combination Therapy: Hsp70-Targeted Building Block for In Vivo Studies

For oncology programs exploring Hsp70 inhibition, CAS 725212-23-7 represents a core scaffold within a class of 4-aminopiperidine benzonitrile derivatives that have demonstrated significant in vivo antitumor efficacy. Structurally related compounds achieved 80-82% increased survival in L1210 leukemia models and 98-99.7% tumor growth delay in B16 melanoma models when combined with cyclophosphamide (p = 0.05) [3]. The compound's free base form with an available primary amine handle enables rapid diversification into fully elaborated Hsp70 inhibitor candidates without the additional neutralization step required for salt forms .

Metabolic Disease Drug Discovery: DPP-IV Inhibitor Intermediate Procurement

Research programs targeting DPP-IV inhibition for type 2 diabetes should prioritize CAS 725212-23-7 over structurally similar aminopiperidine compounds such as N1-(2-cyanobenzyl)-3-aminopiperidine. The latter is classified as an alogliptin impurity rather than a development scaffold [4], whereas CAS 725212-23-7 is specifically cited in patent literature as a substituted aminopiperidine scaffold for DPP-IV inhibitor development [5]. The compound's 4-amino substitution with meta-methylene benzonitrile geometry provides optimal active site engagement characteristics for this therapeutic target class.

High-Throughput Parallel Synthesis and Chemical Library Generation

CAS 725212-23-7 is optimally suited for parallel synthesis workflows due to its free base form requiring zero neutralization steps before amide coupling, reductive amination, or sulfonamide synthesis. With a molecular weight of 215.29 g/mol (25% lower than the dihydrochloride salt form at 288.21 g/mol), procurement of the free base maximizes scaffold molar density per gram purchased . The compound's established synthetic accessibility via single-step nucleophilic substitution ensures reliable supply chain availability at competitive pricing (€185.00/50 mg) from multiple commercial sources .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.